
Enadolin
Übersicht
Beschreibung
Enadoline is a synthetic compound that acts as a highly selective kappa-opioid receptor agonist. It was initially studied for its potential as an analgesic due to its potent effects on kappa-opioid receptors. its development was halted because of the dose-limiting side effects, such as dysphoria and hallucinations, which are common with kappa-opioid receptor agonists .
Wissenschaftliche Forschungsanwendungen
Enadoline has been extensively studied for its pharmacological properties, particularly its effects on kappa-opioid receptors. Some of its notable applications include:
Analgesic Research: Despite its side effects, Enadoline has been used in research to understand the analgesic potential of kappa-opioid receptor agonists.
Neuropharmacology: Studies have explored its effects on the central nervous system, including its potential to induce sedation, confusion, and visual distortions.
Substance Abuse Research: Enadoline’s selective action on kappa-opioid receptors has made it a valuable tool in studying the role of these receptors in substance abuse and addiction.
Neuroprotective Studies: Preclinical studies have suggested that kappa-opioid receptor agonists, including Enadoline, may possess neuroprotective properties.
Wirkmechanismus
Enadoline exerts its effects by selectively binding to kappa-opioid receptors in the brain and other tissues. This binding activates the receptors, leading to a cascade of intracellular events that modulate neurotransmitter release and neuronal activity. The activation of kappa-opioid receptors is associated with analgesic effects, as well as side effects such as dysphoria and hallucinations .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Enadoline interacts with the κ-opioid receptor, a G-protein-coupled receptor, in the human body . This interaction is highly selective, making Enadoline a potent κ-opioid agonist .
Cellular Effects
Enadoline has been observed to produce visual distortions and feelings of dissociation in human studies . These effects are reminiscent of the effects of salvinorin A, another κ-opioid agonist . It also significantly increases measures of sedation, confusion, and dizziness .
Molecular Mechanism
Enadoline exerts its effects at the molecular level by binding to the κ-opioid receptor . This binding interaction activates the receptor, leading to a series of intracellular events that result in the observed physiological and psychological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, Enadoline has been observed to produce significant effects such as sedation, confusion, and dizziness . The highest dose tested (160 µg/70 kg) was not tolerated and led to psychotomimetic effects .
Metabolic Pathways
As a κ-opioid agonist, it is likely to be involved in pathways related to pain and stress response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Enadoline involves several key steps. The process begins with the preparation of the intermediate compound, 1-[8-methylamino-1-oxaspiro[4.5]decan-7-yl]pyrrolidine, from 1,4-cyclohexadione. This intermediate is then subjected to condensation, spirocyclization, reduction, and epoxidation reactions. The epoxy ring is opened with methylamine to yield a mixture of aminoethanols, which undergo ring closure and cleavage to form the desired intermediate. Finally, this intermediate is acylated with 4-benzofuranacetic acid in the presence of a coupling agent, such as carbonyldiimidazole, to produce Enadoline .
Industrial Production Methods: Industrial production of Enadoline would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Enadoline primarily undergoes substitution reactions due to the presence of functional groups such as the benzofuran and pyrrolidine moieties. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles or electrophiles that target the benzofuran or pyrrolidine rings. Common reagents include halogens, alkylating agents, and acylating agents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize specific functional groups within Enadoline.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce certain functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of Enadoline, while oxidation and reduction reactions can modify the functional groups, leading to different analogs.
Vergleich Mit ähnlichen Verbindungen
Enadoline is structurally and functionally similar to other kappa-opioid receptor agonists, such as U-69,593, U-50,488, and U-77891. it is distinguished by its high selectivity and potency for kappa-opioid receptors . Unlike some other kappa-opioid agonists, Enadoline has a unique benzofuran moiety, which contributes to its distinct pharmacological profile.
Similar Compounds:
U-69,593: Another potent kappa-opioid receptor agonist with similar analgesic properties.
U-50,488: Known for its use in research to study kappa-opioid receptor functions.
U-77891: A kappa-opioid receptor agonist with neuroprotective and analgesic effects.
Eigenschaften
| { "Design of the Synthesis Pathway": "Enadoline can be synthesized through a multistep process starting from commercially available starting materials.", "Starting Materials": [ "2-cyclohexen-1-one", "2-ethoxyethylamine", "Sodium hydride", "Bromine", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Methanol", "Ethanol", "Acetone", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of 2-cyclohexen-1-one with 2-ethoxyethylamine in the presence of sodium hydride to form a protected intermediate.", "Step 2: Bromination of the protected intermediate with bromine to form a brominated intermediate.", "Step 3: Reduction of the brominated intermediate with sodium borohydride to form a diol intermediate.", "Step 4: Deprotection of the diol intermediate with sodium hydroxide to form a hydroxyl intermediate.", "Step 5: Conversion of the hydroxyl intermediate to the final product, enadoline, through a series of reactions involving hydrochloric acid, sodium chloride, methanol, ethanol, acetone, and diethyl ether." ] } | |
CAS-Nummer |
124378-77-4 |
Molekularformel |
C24H32N2O3 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
2-(1-benzofuran-4-yl)-N-methyl-N-[(5R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide |
InChI |
InChI=1S/C24H32N2O3/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3/t20?,21?,24-/m0/s1 |
InChI-Schlüssel |
JMBYBVLCYODBJQ-VUNKPPBISA-N |
Isomerische SMILES |
CN(C1CC[C@@]2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 |
SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 |
Kanonische SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 |
Andere CAS-Nummern |
124378-77-4 |
Löslichkeit |
In water, 1.15 mg/L at 25 °C (est) |
Synonyme |
CAM 569 CAM 570 CAM-569 CAM-570 CI 977 CI-977 enadoline enadoline hydrochloride, (5R-(5alpha,7alpha,8beta)) enadoline, (5alpha,7alpha,8beta)-(+-)-isomer enadoline, (5alpha,7alpha,8beta)-(-)-isomer N-methyl-N-(7-(1-pyrolidinyl)-1-oxaspiro(4,5)dec-8-yl)-4-benzofuranacetamide PD 129289 PD 129290 PD-129289 PD-129290 |
Dampfdruck |
1.46X10-8 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




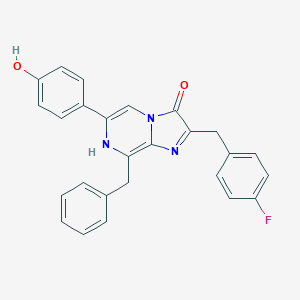


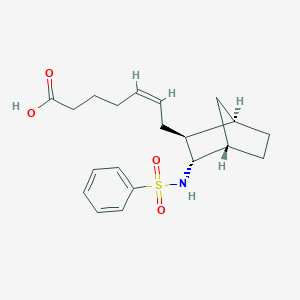
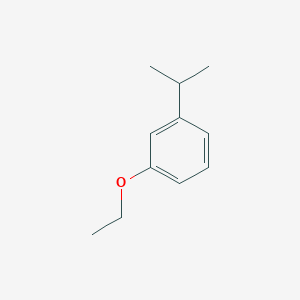
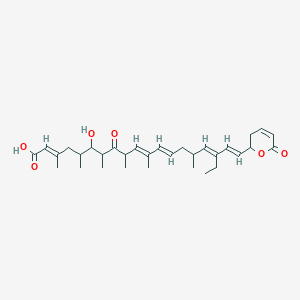

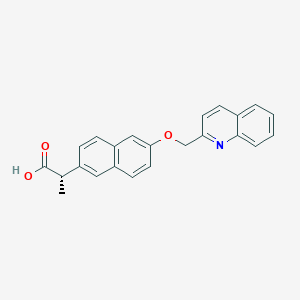

![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)


